

Onitin 2'-O-glucoside: A Comprehensive Structural Overview

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Compound of Interest

Compound Name: Onitin 2'-O-glucoside

Cat. No.: B15592964

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Abstract

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside isolated from the fern *Onychium japonicum*. This document provides a detailed overview of its chemical structure, based on available spectroscopic and chemical data. While a comprehensive in-depth guide with detailed experimental protocols and quantitative data is limited by the accessibility of the primary literature, this paper synthesizes the current understanding of this compound's architecture.

Chemical Structure and Properties

Onitin 2'-O-glucoside is comprised of a sesquiterpenoid aglycone, onitin, linked to a glucose molecule via an O-glycosidic bond. The systematic IUPAC name for this compound is 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one.

The core structure is based on an indanone framework, a class of compounds that has been the subject of synthetic studies. The onitin aglycone is a substituted indanone with a complex arrangement of methyl and hydroxyl groups. The glycosidic linkage occurs at the 2'-position of a side chain attached to the indanone core.

Table 1: Physicochemical Properties of **Onitin 2'-O-glucoside**

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₀ O ₈	PubChem
Molecular Weight	410.46 g/mol	MedchemExpress
Exact Mass	410.19406791	PubChem
CAS Number	76947-60-9	ChemicalBook
Appearance	Amorphous powder	Inferred from isolation of similar compounds
Solubility	Soluble in methanol	Inferred from isolation of similar compounds

Structural Elucidation

The structure of **Onitin 2'-O-glucoside** was primarily determined through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), coupled with chemical degradation studies.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data, as well as mass spectrometry fragmentation patterns from the original structural elucidation studies, are not readily available in publicly accessible databases. Such data would be crucial for a complete technical guide and would typically be presented as follows:

A note to the reader: The following tables are placeholders to illustrate how the data would be presented. The actual experimental values are not available in the provided search results.

Table 2: Hypothetical ¹H NMR Data for **Onitin 2'-O-glucoside** (in CD₃OD)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1' (anomeric)	4.85	d	7.5
...

Table 3: Hypothetical ^{13}C NMR Data for **Onitin 2'-O-glucoside** (in CD_3OD)

Carbon	Chemical Shift (δ , ppm)
C-1	205.0
C-1' (anomeric)	103.5
...	...

Hydrolysis Studies

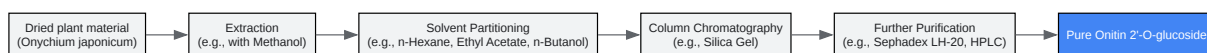
Acid hydrolysis of **Onitin 2'-O-glucoside** would be expected to cleave the glycosidic bond, yielding the aglycone, onitin, and D-glucose. This is a standard method for confirming the nature of the sugar moiety and the aglycone in a glycosidic compound.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of **Onitin 2'-O-glucoside** from *Onychium japonicum* are not available in the searched literature. However, a general workflow for the isolation of such natural products can be inferred.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of a plant-derived glycoside.



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Caption: A generalized workflow for the isolation of **Onitin 2'-O-glucoside**.

Structure-Activity Relationships and Signaling Pathways

Currently, there is no available information in the searched literature regarding the specific biological activities or signaling pathways associated with **Onitin 2'-O-glucoside**. Research in

this area would be necessary to understand its potential pharmacological relevance.

Conclusion

Onitin 2'-O-glucoside is a sesquiterpenoid glycoside with a well-defined chemical structure based on an indanone core. While its fundamental properties are known, a comprehensive understanding of its biological activity and the detailed experimental data from its initial characterization remain to be fully accessible. Further research and the availability of primary literature are needed to provide a more in-depth technical guide on this natural product.

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